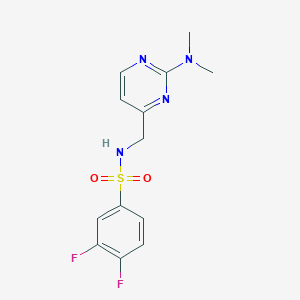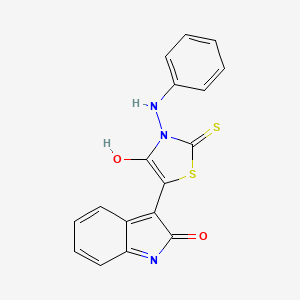
N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a dimethylamino group, a propyl group, a phenyl group, a methoxy group, and a benzenesulfonamide group . These groups are common in many organic compounds and have various properties and uses. For example, dimethylaminopropylamine is a diamine used in the preparation of some surfactants .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, dimethylaminopropylamine is a colourless liquid with a fishy, ammoniacal odor .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
A study on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including Schiff base, highlighted its remarkable potential in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them very useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Alzheimer’s Disease Therapeutic Agents
Another application involves the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, which showed promising results as therapeutic agents for Alzheimer’s disease. One of the synthesized compounds demonstrated significant acetylcholinesterase inhibitory activity, comparable to Neostigmine methylsulfate, suggesting its potential as a lead structure for designing more potent inhibitors for Alzheimer’s disease treatment (Abbasi et al., 2018).
Heteroaromatization and Biological Activity
In the realm of organic synthesis, N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide plays a role in heteroaromatization processes. A study demonstrated the synthesis of compounds through heteroaromatization with sulfonamido phenyl ethanone, elucidating their structure and reporting antimicrobial and antifungal activities. This research showcases the compound's utility in creating biologically active substances (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Cyclooxygenase-2 Inhibitor for Inflammatory Diseases
Research on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide revealed its potential as a cyclooxygenase-2 inhibitor. Molecular docking and bioassay studies indicated no significant inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, suggesting its selective application in the study of inflammatory diseases (Al-Hourani et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-15-13-19(25-5)20(14-16(15)2)26(23,24)21-12-6-7-17-8-10-18(11-9-17)22(3)4/h8-11,13-14,21H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKYRHUPJIQCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)
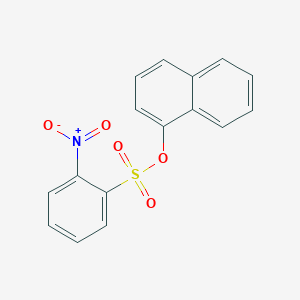
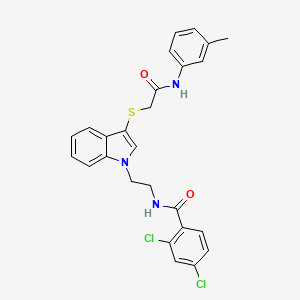


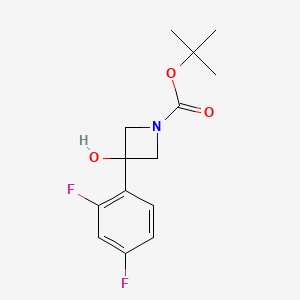
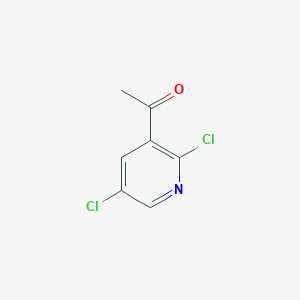
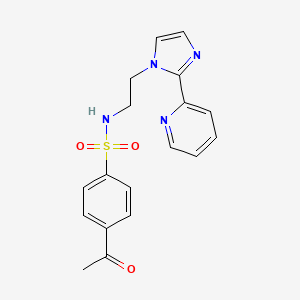

![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)

